
zinc;carbanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc carbanide is a compound that consists of zinc and carbon atoms. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is of significant interest due to its reactivity and the ability to form various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc carbanide can be synthesized through several methods. One common method involves the reaction of zinc chloride with a suitable carbon source under controlled conditions. Another method includes the reaction of zinc metal with organic halides in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, zinc carbanide is produced using large-scale reactors where zinc metal is reacted with carbon-containing compounds. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperatures and pressures to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc carbanide undergoes various types of chemical reactions, including:
Oxidation: Zinc carbanide can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and hydrocarbons.
Substitution: Zinc carbanide can participate in substitution reactions where the carbon atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of zinc carbanide include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of zinc carbanide include zinc oxide, elemental zinc, hydrocarbons, and various substituted organic compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Zinc carbanide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various carbon-containing compounds.
Biology: Zinc carbanide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a therapeutic agent.
Industry: Zinc carbanide is used in the production of advanced materials, including catalysts and electronic components.
Wirkmechanismus
The mechanism by which zinc carbanide exerts its effects involves the interaction of zinc and carbon atoms with various molecular targets. In biological systems, zinc carbanide can interact with enzymes and proteins, affecting their activity and function. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zinc carbanide include zinc oxide, zinc chloride, and zinc sulfate. These compounds share some chemical properties with zinc carbanide but differ in their reactivity and applications.
Uniqueness
Zinc carbanide is unique due to its ability to form various derivatives and its reactivity in different types of chemical reactions. Unlike other zinc compounds, zinc carbanide can participate in both organic and inorganic reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C2H6Zn |
|---|---|
Molekulargewicht |
95.4 g/mol |
IUPAC-Name |
zinc;carbanide |
InChI |
InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 |
InChI-Schlüssel |
JRPGMCRJPQJYPE-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)
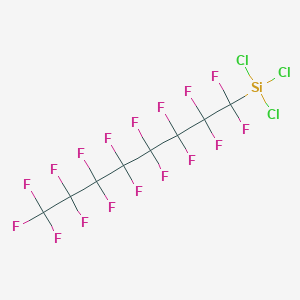
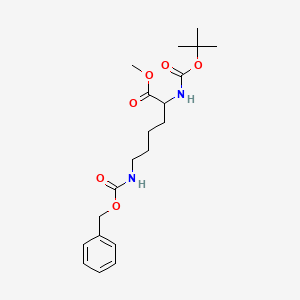
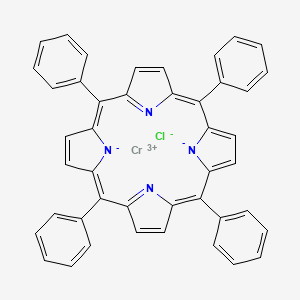
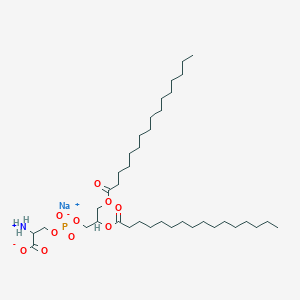
![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)

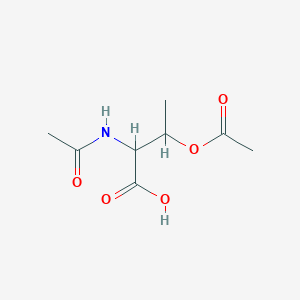
![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)


